molecular formula C13H17Cl2N B13043743 N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

Cat. No.: B13043743
M. Wt: 258.18 g/mol
InChI Key: PEZCMQDKHGXWKH-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C13H17Cl2N It is characterized by the presence of a cyclohexanamine group attached to a 3,4-dichlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]cyclohexanamine
  • N-[(3,4-dichlorophenyl)methyl]cyclohexylamine
  • N-[(3,4-dichlorophenyl)methyl]cyclohexanone

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H17Cl2N/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2

InChI Key

PEZCMQDKHGXWKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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